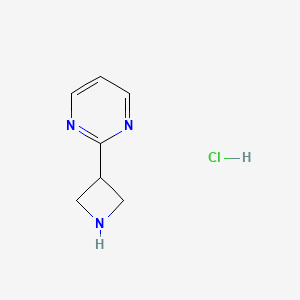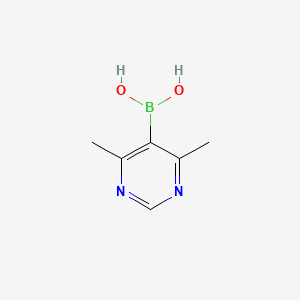
Trifluoromethanesulphonylethane
Descripción general
Descripción
Trifluoromethanesulphonylethane is a chemical compound known for its unique properties and versatility in various scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water. This compound is widely used in organic synthesis, medicinal chemistry, and materials science due to its ability to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trifluoromethanesulphonylethane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethanesulphonylethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonic acid derivatives.
Reduction: Reduction reactions can yield simpler sulfonyl compounds.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, reducing agents, and oxidizing agents. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound and the desired products .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid derivatives, sulfonamides, and other sulfonyl-containing compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .
Aplicaciones Científicas De Investigación
Trifluoromethanesulphonylethane is used in a wide range of scientific research applications, including:
Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.
Materials Science: It is employed in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of trifluoromethanesulphonylethane involves its strong electrophilic nature due to the presence of the trifluoromethanesulfonyl group. It reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction mechanism typically involves the formation of a sulfonium intermediate, which is then attacked by the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trifluoromethanesulphonylethane include trifluoromethanesulfonamide and trifluoromethanesulfonyl azide. These compounds share similar chemical properties and reactivity patterns .
Uniqueness
This compound is unique due to its specific combination of the trifluoromethanesulfonyl group with an ethane backbone. This structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .
Propiedades
IUPAC Name |
1-(trifluoromethylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2S/c1-2-9(7,8)3(4,5)6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVKWBLJRMUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)

![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)





